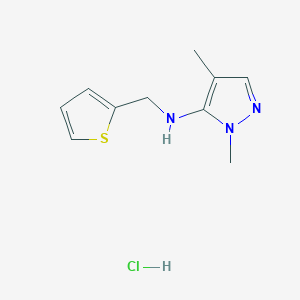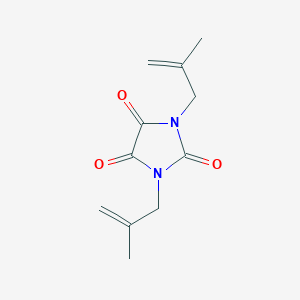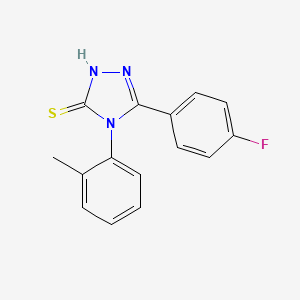![molecular formula C13H17ClN4O2 B12215904 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12215904.png)
5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenylmethylamine derivative.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methoxyphenyl and carboxamide groups. This unique structure may confer specific properties and reactivity that distinguish it from similar compounds.
Properties
Molecular Formula |
C13H17ClN4O2 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2;/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16);1H |
InChI Key |
FHQSQJHNHXCNCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=CC=C2OC)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12215825.png)
![7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215830.png)
![3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12215834.png)

![6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B12215850.png)
![5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12215855.png)
![3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12215856.png)
![5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12215862.png)
![1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole](/img/structure/B12215867.png)



![3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12215910.png)
![6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12215936.png)
